Urea-13C
Overview
Description
Urea is a significant organic compound with a wide range of applications in agriculture, pharmaceuticals, and chemical industries. It serves as a bioactive compound in natural products and is used extensively as a nitrogenous fertilizer. The importance of urea is highlighted by its role as both a carbon and nitrogen source for certain cyanobacteria, which can lead to algal blooms under specific environmental conditions . The synthesis of urea, particularly from carbon dioxide (CO2) and ammonia, has been a long-standing process, but the efficient synthesis of substituted ureas remains a challenge due to dehydration difficulties .
Synthesis Analysis
The synthesis of heterocyclic ureas involves multiple steps, including the use of triphosgene and 4-(dimethylamino)pyridine (DMAP) for the preparation of certain ureas. Additionally, the Knorr condensation method is employed for the synthesis of specific amine precursors. The synthesis of ureas from CO2 and amines has been explored using various catalytic systems, emphasizing the importance of CO2 fixation in addressing environmental and resource concerns . The one-pot synthesis of ureas from Boc-protected amines using 2-chloropyridine and trifluoromethanesulfonyl anhydride has also been reported, which simplifies the process of creating nonsymmetrical and symmetrical disubstituted and trisubstituted ureas .
Molecular Structure Analysis
The molecular structure of ureas has been studied using X-ray crystallography and NMR spectroscopy. X-ray analyses have shown that certain ureas are intramolecularly hydrogen-bonded in the solid state. NMR studies, including 1H, 13C, and 15N NMR, have provided detailed insights into the molecular conformation of ureas and their corresponding thioureas, indicating an E, Z conformation stabilized by internal hydrogen bonding . The structure of urea-formaldehyde resins has been determined using 13C NMR, revealing the presence of linear-branched structures with various methylene and methylate linkages .
Chemical Reactions Analysis
Urea undergoes various chemical reactions, including the formation of multiply hydrogen-bonded complexes through concentration-dependent unfolding. This behavior is significant for self-assembly processes and mimics the helix-to-sheet transition observed in peptides . The urease-catalyzed hydrolysis of urea has been studied, showing that the reaction mechanism is complex and influenced by temperature-dependent interconversion of active sites . The synthesis of urea-formaldehyde resins involves a complex reaction network, with the formation of different methylol ureas and methylene-bridged ureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of ureas are influenced by their synthesis parameters. For instance, the formaldehyde to urea mole ratio affects the viscosity and polymerization of urea-formaldehyde resins, which in turn impacts the formaldehyde emission levels of bonded particleboards . The ability of urea to act as a carbon source for cyanobacteria during algal blooms is linked to its assimilation into central carbon metabolism and amino acid biosynthesis pathways, which is enhanced at higher pH levels .
Scientific Research Applications
1. Gut Microbiome-Host Organ Communications Research
- Application Summary: Urea-13C is used in stable isotope resolved metabolomics (SIRM) to study the dynamic biochemical landscape of gut microbiome-host organ communications in mice .
- Methods of Application: Mice were orally gavaged with 13C-inulin (a tracer), and dynamic enrichment of 13C-metabolites in cecum contents was observed . 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .
- Results: Organ-specific and time-dependent 13C metabolite enrichments were observed. Carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .
2. Development of Isotopic Reference Materials for 13C-Urea Breath Tests
- Application Summary: Urea-13C is used in the development of certified reference materials (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests .
- Methods of Application: The RM was manufactured by gravimetric mixing of carbon dioxide of two different isotopic composition from different sources with synthetic air . The mixing ratio was calculated using a specially developed technique .
- Results: The developed CRM was included in the Federal Information Fund for Ensuring the Uniformity of Measurements under the registration number GSO 11999-2022 .
3. Detection of Helicobacter Pylori
- Application Summary: The Urea-13C Breath Test is a simplified way to detect Helicobacter pylori, a type of bacteria that has been linked to the development of diseases .
- Methods of Application: The Urea-13C Breath Test is a non-invasive test .
- Results: This test provides a simplified way to detect Helicobacter pylori .
4. Exalenz BreathID® Non-Invasive Breath Test
- Application Summary: Urea-13C and citric acid are used in a diagnostic test called Exalenz BreathID® non-invasive breath test .
- Methods of Application: This test analyzes a breath sample before and after taking 13C-enriched urea .
- Results: This test helps diagnose patients with infections in the stomach caused by a bacteria called H. pylori .
5. Cancer Diagnostics and Treatment Monitoring
- Application Summary: Current research in cancer diagnostics and treatment monitoring may give rise to new applications for 13C-based diagnostic agents .
- Methods of Application: The specific methods of application are still under research .
- Results: The results are not yet available as this is an area of ongoing research .
6. Trauma Detection
- Application Summary: Trauma detection is another potential application of 13C-based diagnostic agents .
- Methods of Application: The specific methods of application are still under research .
- Results: The results are not yet available as this is an area of ongoing research .
7. Metabolic Pathway Mapping
- Application Summary: Urea-13C can be used in metabolic pathway mapping, which is a technique used to understand the complex network of metabolic reactions in a biological system .
- Methods of Application: The specific methods of application are still under research .
- Results: The results are not yet available as this is an area of ongoing research .
8. Urea Breath Test (UBT) Kit Manufacturing
- Application Summary: Urea-13C is used in the manufacturing of Urea-13C Breath Test (UBT) kits .
- Methods of Application: The UBT kits are manufactured using GMP-grade urea-13C Active Pharmaceutical Ingredient (API) .
- Results: The new infrastructure increases production capacity of the GMP-grade urea-13C API used by UBT kit manufacturers by more than 50% .
9. Exalenz BreathID® Non-Invasive Breath Test
- Application Summary: Urea-13C and citric acid are used in a diagnostic test called Exalenz BreathID® non-invasive breath test .
- Methods of Application: This test analyzes a breath sample before and after taking 13C-enriched urea .
- Results: This test helps diagnose patients with infections in the stomach caused by a bacteria called H. pylori .
Safety And Hazards
Future Directions
The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed . The development of a certified reference material (CRM) for the isotopic composition of carbon dioxide for 13C-urea breath tests is one of the future directions .
properties
IUPAC Name |
diamino(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Urea C-13 | |
CAS RN |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.